![molecular formula C8H16N2 B13518107 8-Ethyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13518107.png)
8-Ethyl-3,8-diazabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyl-3,8-diazabicyclo[321]octane is a bicyclic organic compound that belongs to the family of diazabicyclo compounds This compound is characterized by its unique structure, which includes two nitrogen atoms within a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the cycloaddition of azomethine ylides with alkenes. For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields 3,8-diazabicyclo[3.2.1]octane in 51-73% yield . Another method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable processes that ensure high yield and purity. One such method includes the mesylation of diols followed by cyclization with benzylamine to produce various 3,8-diazabicyclo[3.2.1]octane analogues .
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethyl-3,8-diazabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acrylates, acrylic acids, and various oxidizing and reducing agents. Reaction conditions often involve room temperature or slightly elevated temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include various bicyclic and tricyclic compounds, such as 2,5-diazabicyclo[2.2.2]octane and tricyclic fused lactone-lactam systems .
Applications De Recherche Scientifique
8-Ethyl-3,8-diazabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Mécanisme D'action
The mechanism of action of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound can act as a ligand for certain receptors, modulating their activity and leading to downstream effects .
Comparaison Avec Des Composés Similaires
8-Ethyl-3,8-diazabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
2,5-Diazabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atoms.
Tropane Alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C8H16N2 |
|---|---|
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
8-ethyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H16N2/c1-2-10-7-3-4-8(10)6-9-5-7/h7-9H,2-6H2,1H3 |
Clé InChI |
ALGGPCBCKOVRKZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2CCC1CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13518025.png)
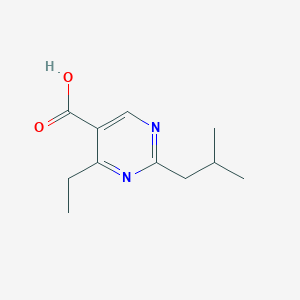
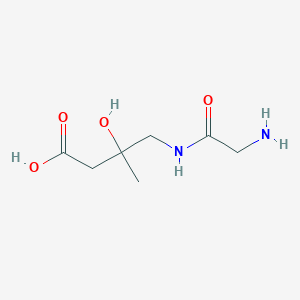
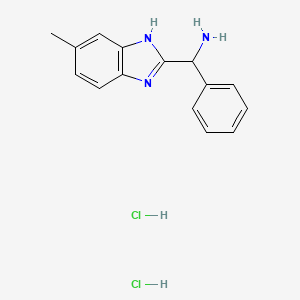

![methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate](/img/structure/B13518047.png)
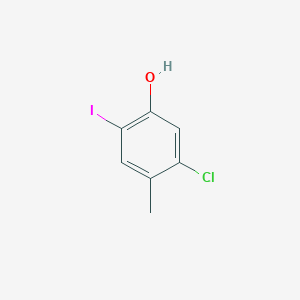
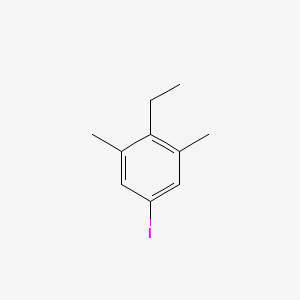



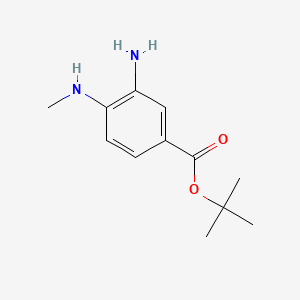
![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-7-carboxylic acid](/img/structure/B13518121.png)
![3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine](/img/structure/B13518124.png)
